molecular formula C8H7NO2 B3376566 6-Vinylnicotinic acid CAS No. 1211579-10-0

6-Vinylnicotinic acid

Cat. No.: B3376566
CAS No.: 1211579-10-0
M. Wt: 149.15 g/mol
InChI Key: HCAXAGYQQYQNTF-UHFFFAOYSA-N
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Description

6-Vinylnicotinic acid: is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol It is a derivative of nicotinic acid, featuring a vinyl group attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Vinylnicotinic acid are not fully understood due to limited research. As a derivative of nicotinic acid, it may share some biochemical properties with its parent compound. Nicotinic acid is known to serve as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes

Cellular Effects

It is reasonable to speculate that, like nicotinic acid, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Given its structural similarity to nicotinic acid, it might exert its effects at the molecular level through similar mechanisms. Nicotinic acid is known to be involved in various biological reactions, including enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently unknown. As a derivative of nicotinic acid, it might be involved in similar metabolic pathways. Nicotinic acid is known to be involved in the synthesis of NAD+ and NADP+, which are crucial for various metabolic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Vinylnicotinic acid can be synthesized through several methods. One common approach involves the vinylation of nicotinic acid derivatives. This process typically requires the use of a palladium catalyst and a suitable vinylating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 6-vinylnicotinamide or other related precursors. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 6-Vinylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Vinylnicotinic acid is used as a building block in organic synthesis. Its vinyl group allows for further functionalization, making it valuable in the synthesis of complex molecules .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. These compounds can interact with specific enzymes, providing insights into enzyme function and regulation .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as precursors for the synthesis of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .

Properties

IUPAC Name

6-ethenylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h2-5H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAXAGYQQYQNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211579-10-0
Record name 6-ethenylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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